
Einecs 273-067-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amides, C8-18 and C18-unsatd., N-(hydroxyethyl) , is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is primarily used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amides, C8-18 and C18-unsatd., N-(hydroxyethyl) typically involves the reaction of fatty acids with ethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide product. The process involves heating the fatty acids and ethanolamine in the presence of a catalyst, usually an acid or base, to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the fatty acids and ethanolamine are mixed and heated. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Amides, C8-18 and C18-unsatd., N-(hydroxyethyl) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acid chlorides or alkyl halides are typical reagents for substitution reactions.
Major Products
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Esters or ethers
Scientific Research Applications
Amides, C8-18 and C18-unsatd., N-(hydroxyethyl) has a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of surfactants and emulsifiers.
Biology: Studied for its role in cell membrane interactions and signaling pathways.
Medicine: Investigated for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the formulation of personal care products, detergents, and lubricants.
Mechanism of Action
The mechanism of action of Amides, C8-18 and C18-unsatd., N-(hydroxyethyl) involves its interaction with cell membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It also interacts with various enzymes and receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Amides, C8-18 and C18-unsatd., N-(2-hydroxyethyl)
- Amides, C8-18 and C18-unsatd., N-(3-hydroxypropyl)
- Amides, C8-18 and C18-unsatd., N-(hydroxyethyl) sulfate
Uniqueness
Amides, C8-18 and C18-unsatd., N-(hydroxyethyl) is unique due to its specific fatty acid chain length and the presence of a hydroxyl group, which imparts distinct physicochemical properties. These properties make it particularly effective as a surfactant and emulsifier in various applications.
Properties
CAS No. |
68937-42-8 |
|---|---|
Molecular Formula |
C25H55N7O |
Molecular Weight |
469.8 g/mol |
IUPAC Name |
N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;N'-(2-aminoethyl)ethane-1,2-diamine;2-nonylphenol |
InChI |
InChI=1S/C15H24O.C6H18N4.C4H13N3/c1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)16;7-1-3-9-5-6-10-4-2-8;5-1-3-7-4-2-6/h9-10,12-13,16H,2-8,11H2,1H3;9-10H,1-8H2;7H,1-6H2 |
InChI Key |
TWOAMIAAAYHELS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=CC=C1O.C(CNCCN)N.C(CNCCNCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(S)-2-(Fmoc-amino)-3-[4-[(S)-2,6-dioxohexahydropyrimidine-4-carboxamido]phenyl]propanoic Acid](/img/structure/B15197024.png)
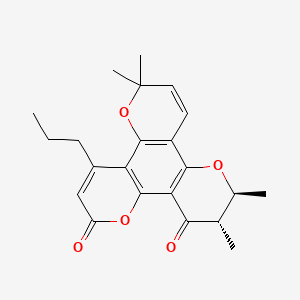
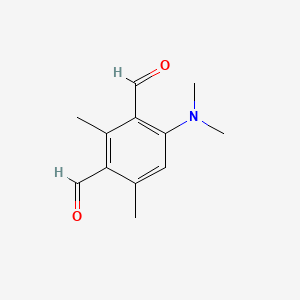
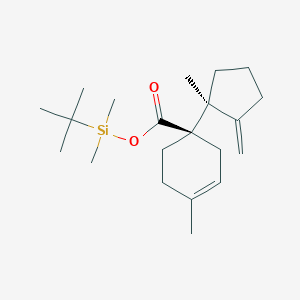

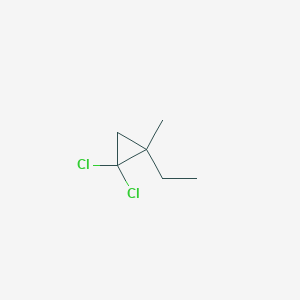
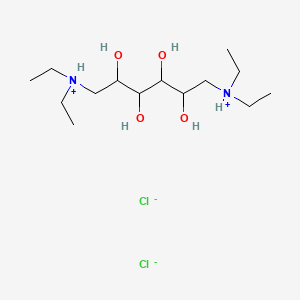
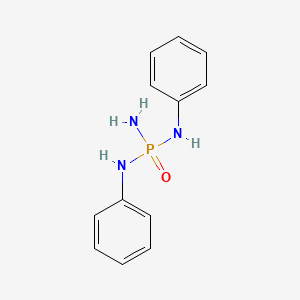
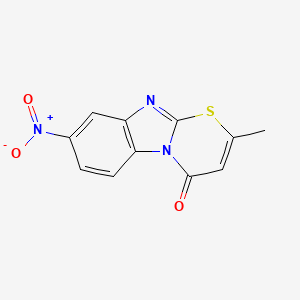
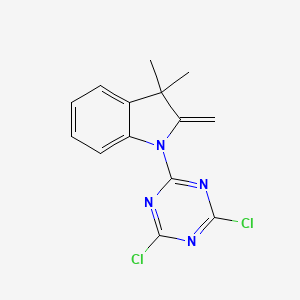
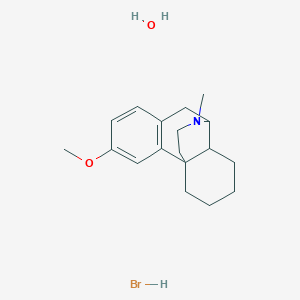
![(10R,13S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B15197089.png)
